molecular formula C9H10O2 B2850649 2-(Oxetan-3-yl)phenol CAS No. 1123786-81-1

2-(Oxetan-3-yl)phenol

Cat. No.: B2850649
CAS No.: 1123786-81-1
M. Wt: 150.177
InChI Key: VOHDDNNECHDAEU-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yl)phenol is an organic compound characterized by the presence of a phenol group attached to an oxetane ring. The molecular formula of this compound is C9H10O2, and it has a molecular weight of 150.18 g/mol . The oxetane ring is a four-membered cyclic ether, which imparts unique chemical properties to the compound. This compound is of interest in various fields of research due to its distinctive structure and reactivity.

Mechanism of Action

Target of Action

Oxetane derivatives have been employed to improve drugs’ physiochemical properties , suggesting that they may interact with a variety of biological targets depending on the specific drug molecule they are incorporated into.

Mode of Action

Oxetanes are known to be more metabolically stable and lipophilicity neutral . They reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity . This suggests that 2-(Oxetan-3-yl)phenol may interact with its targets in a way that enhances the stability and lipophilicity of the drug.

Biochemical Pathways

Oxetane-containing drugs have been shown to disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) . This suggests that this compound may have similar effects on cellular pathways.

Pharmacokinetics

Oxetanes are known to be more metabolically stable and lipophilicity neutral , which suggests that this compound may have favorable pharmacokinetic properties.

Result of Action

Given the known properties of oxetanes, it is likely that this compound may enhance the stability and lipophilicity of the drug it is incorporated into, potentially improving the drug’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-yl)phenol typically involves the formation of the oxetane ring followed by its attachment to the phenol group. One common method is the intramolecular cyclization of suitable precursors. For example, the cyclization of epoxides or halohydrins can lead to the formation of oxetane rings . Additionally, the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes, can be employed to synthesize oxetane derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, using catalysts, and scaling up reactions, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-yl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxetan-3-yl)phenol is unique due to the presence of both the oxetane ring and the phenol group. This combination imparts distinctive chemical properties, such as the ability to undergo a wide range of chemical reactions and form various derivatives. The oxetane ring’s stability and reactivity, combined with the phenol group’s versatility, make this compound valuable in multiple research fields .

Properties

IUPAC Name

2-(oxetan-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHDDNNECHDAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123786-81-1
Record name 2-(oxetan-3-yl)phenol
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